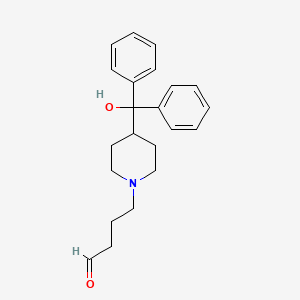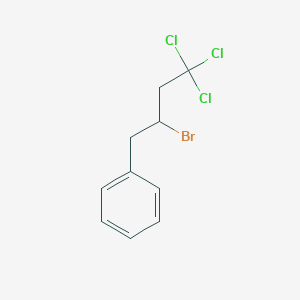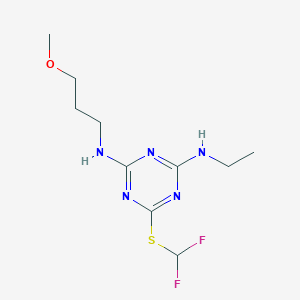
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-(3-methoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including a difluoromethylthio group, an ethyl group, and a methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine.
Introduction of Substituents: The difluoromethylthio group, ethyl group, and methoxypropyl group can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethylthio group and other substituents may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds in the triazine family include:
Cyanuric Chloride: A widely used triazine derivative in organic synthesis.
Melamine: Known for its use in the production of melamine resins.
Atrazine: A well-known herbicide used in agriculture.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the difluoromethylthio group, in particular, may enhance its stability and reactivity compared to other triazine derivatives.
特性
CAS番号 |
103427-66-3 |
|---|---|
分子式 |
C10H17F2N5OS |
分子量 |
293.34 g/mol |
IUPAC名 |
6-(difluoromethylsulfanyl)-4-N-ethyl-2-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5OS/c1-3-13-8-15-9(14-5-4-6-18-2)17-10(16-8)19-7(11)12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
XVCDFGTVQHNXSC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)SC(F)F)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


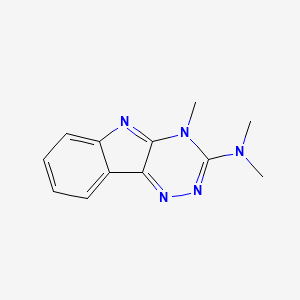


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
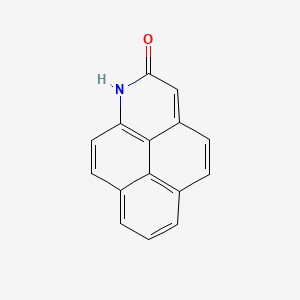
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)


